molecular formula C9H9BLiNO3 B3366600 Lithium (quinolin-2-YL)trihydroxyborate CAS No. 1393823-01-2

Lithium (quinolin-2-YL)trihydroxyborate

Cat. No. B3366600
CAS RN: 1393823-01-2
M. Wt: 197.0
InChI Key: PKPMZQKMOLYANE-UHFFFAOYSA-N
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Description

Lithium (quinolin-2-yl)trihydroxyborate is a chemical compound with the molecular formula C9H9BLiNO3 . It has a molecular weight of 196.93 .


Synthesis Analysis

The synthesis of quinoline compounds has been extensively studied. Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .


Molecular Structure Analysis

The molecular structure of Lithium (quinolin-2-yl)trihydroxyborate includes a quinolin-2-yl group, a lithium atom, and a trihydroxyborate group .


Chemical Reactions Analysis

Quinoline compounds have been reported to have versatile applications in the fields of industrial and synthetic organic chemistry . The reaction of Lithium (quinolin-2-yl)trihydroxyborate in various conditions and its interaction with other compounds could be an interesting area of study.

Mechanism of Action

While the exact mechanism of action of Lithium (quinolin-2-YL)trihydroxyborate is not clear, lithium compounds are known to have multiple effects on neurotransmitters and second messenger systems .

Future Directions

While specific future directions for Lithium (quinolin-2-YL)trihydroxyborate are not available, lithium-ion batteries and their formation processes are areas of active research . The synthesis and applications of quinoline compounds also continue to be a significant area of study .

properties

IUPAC Name

lithium;trihydroxy(quinolin-2-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BNO3.Li/c12-10(13,14)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6,12-14H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPMZQKMOLYANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC2=CC=CC=C2C=C1)(O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BLiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium (quinolin-2-YL)trihydroxyborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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